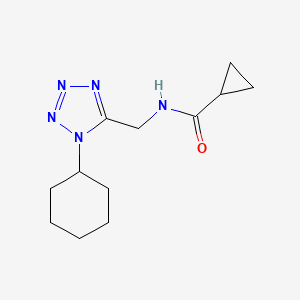

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide

Vue d'ensemble

Description

“N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide” is a chemical compound. It is a derivative of tetrazole, a class of compounds that play a very important role in medicinal and pharmaceutical applications .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The synthesis of a cyclic peptoid bearing (1 H -tetrazol-5-yl)methyl as N-substituent has been developed employing the monomer approach .Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks . It involves exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . Tetrazole dissolves in water, acetonitrile, etc .Applications De Recherche Scientifique

Medicinal Chemistry: Antineoplastic Agents

The tetrazole moiety present in N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide is known to mimic the amide bond in peptides, which makes it a valuable scaffold in medicinal chemistry. This compound can be utilized in the synthesis of antineoplastic agents, which are crucial in cancer therapy. The ability to integrate into multi-component reactions allows for the creation of diverse libraries of compounds with potential antitumor activity .

Antibacterial and Antifungal Applications

Due to the structural similarity to natural nucleotides, tetrazoles like N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide can be designed to interfere with bacterial and fungal DNA synthesis. This interference can halt the replication process, making this compound a candidate for antibacterial and antifungal drug development .

Antiparasitic and Antiviral Research

The tetrazole ring is a bioisostere for the carboxylate group, which is often found in biologically active molecules. This property can be exploited in the development of antiparasitic and antiviral agents, as the compound can be engineered to inhibit enzymes that are essential for the life cycle of various parasites and viruses .

Agrochemistry: Plant Growth Regulators

In agrochemistry, N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide can be used to synthesize plant growth regulators. These substances can modulate plant hormones and are used to manage plant growth processes such as flowering, fruiting, and root development .

High-Energy Density Materials (HEDMs)

The high nitrogen content in tetrazoles makes them suitable for use in high-energy density materials (HEDMs). These materials are essential in various applications, including propellants, explosives, and pyrotechnics. The compound’s structure could be tailored to improve the performance and safety of HEDMs .

Organic Light-Emitting Diodes (OLEDs)

Tetrazoles are known for their electron-withdrawing properties, which can be beneficial in the field of organic electronics. N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide could be used in the synthesis of materials for OLEDs, contributing to the development of more efficient and durable displays .

Energetic Coordination Polymers

The compound can act as a ligand in the formation of energetic coordination polymers. These polymers have potential applications in the storage and release of energy, which is of interest in the development of advanced materials for energy management .

Peptidomimetics and Drug Design

The tetrazole ring in N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide can serve as a peptidomimetic scaffold. This application is particularly relevant in drug design, where the compound can be used to mimic peptide secondary structures, leading to the discovery of new therapeutic agents .

Safety and Hazards

Orientations Futures

Tetrazole and its derivatives have potential for their use as tools to study biomolecular interactions and for therapeutic applications . They offer great promise for biological applications because of the incorporation of a wide variety of functionalities . The enhanced proteolytic stability and increased cellular permeability relative to α-peptides are the important attributes that hold potential for their use .

Propriétés

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O/c18-12(9-6-7-9)13-8-11-14-15-16-17(11)10-4-2-1-3-5-10/h9-10H,1-8H2,(H,13,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLHLTMEQFIYQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101172338 | |

| Record name | N-[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101172338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide | |

CAS RN |

920438-43-3 | |

| Record name | N-[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]cyclopropanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=920438-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101172338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

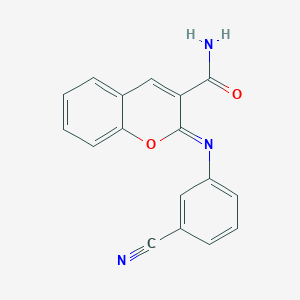

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[2-(6-sulfanylidene-3H-purin-9-yl)ethyl]-3H-purine-6-thione](/img/structure/B1661466.png)

![Benzothiazole, 2-[[4-nitro-2-(trifluoromethyl)phenyl]thio]-](/img/structure/B1661479.png)

![5-chloro-4-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one](/img/structure/B1661482.png)